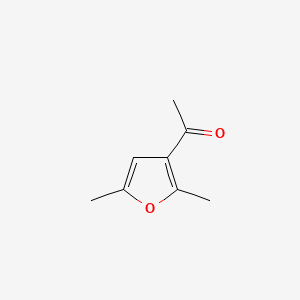

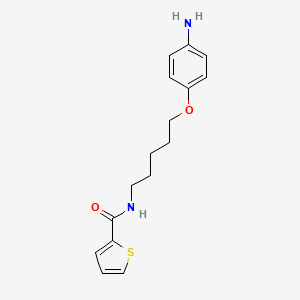

![molecular formula C17H8F6N4 B1664661 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-32-6](/img/structure/B1664661.png)

9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Übersicht

Beschreibung

“9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is a chemical compound with the molecular formula C17H8F6N4 . It belongs to the class of triazolo-naphthyridines .

Molecular Structure Analysis

The molecular structure of “9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” consists of a naphthyridine ring fused with a triazole ring and substituted with phenyl and trifluoromethyl groups . The exact structural details are not available in the retrieved data.Physical And Chemical Properties Analysis

The average mass of “9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is 382.263 Da, and its monoisotopic mass is 382.065308 Da . Other physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

This compound has shown potential in the development of anticancer agents. Its structural features allow for interaction with various biological targets, which can be exploited to design drugs that inhibit cancer cell growth. For instance, derivatives of this compound have demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with low IC50 values indicating potent efficacy .

Materials Science: Energetic Materials

In materials science, the compound’s backbone structure is used to create very thermally stable energetic materials. These materials are crucial for applications requiring high thermal resistance, such as in aerospace engineering, where materials must withstand extreme conditions .

Synthetic Chemistry: Building Blocks for Heterocyclic Compounds

The compound serves as a building block for synthesizing a wide range of heterocyclic compounds. These are essential in various chemical industries and research fields due to their diverse applications, including pharmaceuticals, agrochemicals, and dyes .

Biology: HIV Envelope-Mediated Fusion Inhibition

Biologically, one of the significant applications is in the study of HIV. The compound acts as an inhibitor of HIV envelope-mediated fusion, which is a critical step in the virus’s lifecycle. By inhibiting gp41-mediated membrane fusion, it can potentially be used to prevent the spread of HIV within the body.

Pharmacology: Enzyme Inhibition

The compound’s derivatives are explored for their role as enzyme inhibitors. They have been studied for inhibiting various enzymes, such as carbonic anhydrase and cholinesterase, which are targets for treating conditions like glaucoma and Alzheimer’s disease, respectively .

Drug Design: Molecular Modeling

In drug design, the compound’s ability to form specific interactions with target receptors makes it a valuable pharmacophore. It is used in molecular modeling studies to design new drugs with targeted actions for treating multifunctional diseases .

Wirkmechanismus

Target of Action

Similar compounds in the 1,2,4-triazolo family have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to this compound, allows it to make specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been reported to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Pharmacokinetics

The compound’s molecular weight is 38226 g/mol, and it has a predicted density of 155±01 g/cm3 .

Result of Action

Similar compounds have been reported to exhibit excellent anti-tumor activity against various cancer cell lines .

Action Environment

Similar compounds have been reported to exhibit excellent insensitivity toward external stimuli .

Eigenschaften

IUPAC Name |

9-phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N4/c18-16(19,20)11-8-12(17(21,22)23)24-15-10(11)6-7-13-25-26-14(27(13)15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRWOOWATMATRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

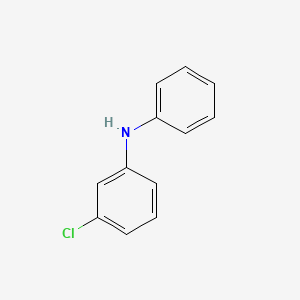

![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)

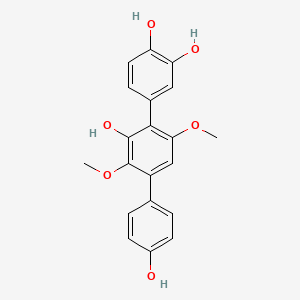

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

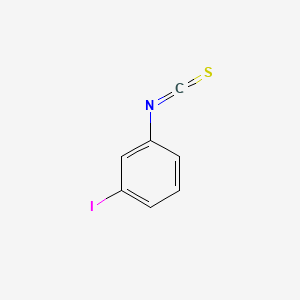

![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)